(2-Fluoro-4-phenoxyphenyl)boronic acid
Overview
Description
(2-Fluoro-4-phenoxyphenyl)boronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a fluoro group at the 2-position and a phenoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-phenoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with phenol under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
2-Fluoro-4-iodophenylboronic acid+PhenolPd catalyst, K2CO3(2-Fluoro-4-phenoxyphenyl)boronic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-phenoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
(2-Fluoro-4-phenoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Investigated for its potential in developing enzyme inhibitors and receptor antagonists.
Medicine: Explored for its role in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-phenoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved include the palladium catalyst and the boronic acid’s interaction with the aryl halide.
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- 4-Phenoxyphenylboronic acid
Comparison: (2-Fluoro-4-phenoxyphenyl)boronic acid is unique due to the presence of both fluoro and phenoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous. Compared to phenylboronic acid, the fluoro and phenoxy groups enhance its reactivity and selectivity in certain reactions.
Properties
IUPAC Name |
(2-fluoro-4-phenoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVPUAZLINPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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